(3S,4R)-1-(5-methyl-1-propylpyrazole-4-carbonyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-1-(5-methyl-1-propylpyrazole-4-carbonyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrazole and pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-(5-methyl-1-propylpyrazole-4-carbonyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Continuous-flow synthesis and packed-bed reactors may be employed to optimize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-(5-methyl-1-propylpyrazole-4-carbonyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized using bromine or other oxidizing agents.
Reduction: Reduction reactions may involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: N-arylation of pyrazoles can be achieved using aryl halides in the presence of copper powder.
Common Reagents and Conditions
Common reagents include bromine for oxidation, sodium borohydride for reduction, and aryl halides for substitution reactions. Reaction conditions vary but often involve mild temperatures and the use of solvents like DMSO .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrazoles typically yields pyrazolones, while N-arylation results in N-arylpyrazoles .
Scientific Research Applications
(3S,4R)-1-(5-methyl-1-propylpyrazole-4-carbonyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: May be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (3S,4R)-1-(5-methyl-1-propylpyrazole-4-carbonyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes and receptors, where the compound can act as an inhibitor or modulator. The pathways involved are likely related to its structural components, such as the pyrazole and pyrrolidine rings .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds are also used in organic synthesis and medicinal chemistry.
Pinacol boronic esters: Valuable building blocks in organic synthesis, similar in their utility.
Uniqueness
What sets (3S,4R)-1-(5-methyl-1-propylpyrazole-4-carbonyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid apart is its unique combination of pyrazole and pyrrolidine moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(3S,4R)-1-(5-methyl-1-propylpyrazole-4-carbonyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-3-8-22-12(2)14(9-20-22)17(23)21-10-15(16(11-21)18(24)25)13-4-6-19-7-5-13/h4-7,9,15-16H,3,8,10-11H2,1-2H3,(H,24,25)/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGVRLLBMQWMPX-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)N2CC(C(C2)C(=O)O)C3=CC=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=C(C=N1)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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